

# ATTO 565 Fluorescence In-Situ Hybridization (FISH) Protocol

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Application Note & Protocol

## Introduction

Fluorescence In-Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. This application note provides a detailed protocol for performing FISH using probes labeled with **ATTO 565**, a bright and photostable fluorescent dye. **ATTO 565**, a rhodamine derivative, fluoresces in the orange region of the visible spectrum and is well-suited for various fluorescence microscopy applications, including single-molecule detection and high-resolution imaging.[1][2][3] Its high fluorescence quantum yield and strong absorption characteristics make it an excellent choice for sensitive detection of nucleic acid targets.[3][4][5] This protocol is intended for researchers, scientists, and drug development professionals seeking to implement **ATTO 565** for their FISH experiments.

# **ATTO 565 Dye Properties**

**ATTO 565** is characterized by its high photostability and brightness, which are advantageous for demanding imaging applications.[2][5] The key photophysical properties of **ATTO 565** are summarized in the table below.

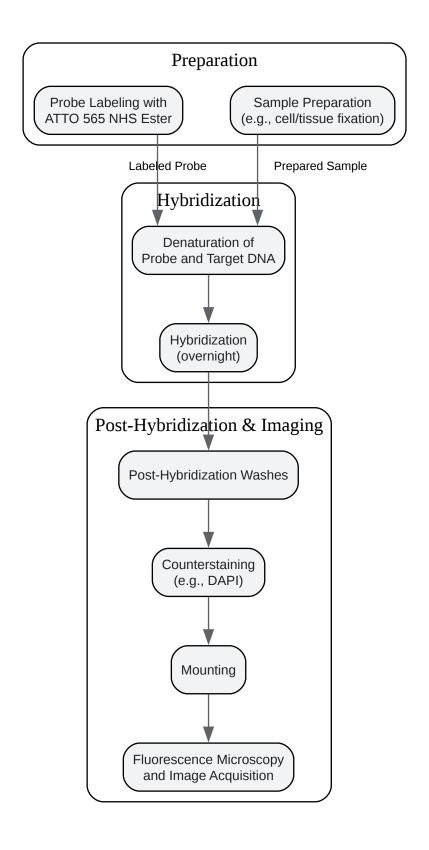


Property	Value	
Excitation Maximum (\(\lambda\ext{ex}\)	563-564 nm[1][3][6][7]	
Emission Maximum (λem)	590-592 nm[1][3][5][7]	
Molar Extinction Coefficient	120,000 M <sup>-1</sup> cm <sup>-1</sup> [1][3][4][7]	
Fluorescence Quantum Yield	90%[3][7][8][9]	
Fluorescence Lifetime (τ)	4.0 ns[3][5][7]	

# **Experimental Workflow**

The overall workflow for **ATTO 565** FISH involves several key stages, from probe preparation to imaging and analysis. The following diagram illustrates the logical progression of the experimental protocol.





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Caption: Experimental workflow for ATTO 565 Fluorescence In-Situ Hybridization (FISH).



# **Detailed Experimental Protocol**

This protocol provides a general guideline for FISH on adherent cells. Optimization of specific steps, such as fixation, permeabilization, and probe concentration, may be required for different sample types and targets.

# I. Probe Labeling with ATTO 565 NHS Ester

This section outlines the labeling of an amino-modified oligonucleotide probe with **ATTO 565** NHS ester.

#### Materials:

- Amino-modified DNA/RNA oligonucleotide probe
- ATTO 565 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.2 M Carbonate-bicarbonate buffer (pH 8.0-9.0)
- Nuclease-free water
- Purification column (e.g., gel filtration)

## Procedure:

- Probe Preparation: Resuspend the amino-modified oligonucleotide probe in 0.2 M carbonate-bicarbonate buffer (pH 8-9) to a final concentration of 0.1 mM.[5]
- Dye Preparation: Immediately before use, prepare a 5 mg/mL solution of ATTO 565 NHS
   ester in anhydrous DMF or DMSO.[5] It is crucial to use anhydrous solvent to prevent
   hydrolysis of the NHS ester.[10]
- Labeling Reaction: Add the ATTO 565 NHS ester solution to the oligonucleotide solution. A
   5- to 15-fold molar excess of the dye is typically recommended.[7]



- Incubation: Incubate the reaction for at least 2 hours at room temperature with gentle shaking, protected from light.[5][7] For some NHS esters, incubation can be extended up to 18 hours.[10]
- Purification: Purify the labeled probe from the unreacted dye using a suitable method such as gel filtration or HPLC.[5][11]
- Quantification and Storage: Determine the concentration and labeling efficiency of the probe by measuring the absorbance at 260 nm (for the oligonucleotide) and 564 nm (for ATTO 565).[7] The expected labeling efficiency for ATTO 565 is typically 0.8-1.2 dye molecules per 100 bases.[12] Store the labeled probe at -20°C in a light-protected tube.[12]

# **II. Sample Preparation (Adherent Cells)**

## Materials:

- Adherent cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
- Ethanol series (70%, 90%, 100%)

## Procedure:

- Washing: Wash the cells twice with PBS.
- Fixation: Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
- Washing: Wash the cells twice with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash the cells twice with PBS for 5 minutes each.



- Dehydration: Dehydrate the cells by incubating in an ethanol series (70%, 90%, and 100%) for 3 minutes each.
- · Air Dry: Air dry the coverslips completely.

# III. Hybridization

## Materials:

- ATTO 565-labeled probe
- Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
- Coverslips

## Procedure:

- Probe Preparation: Prepare the hybridization mix by diluting the ATTO 565-labeled probe in the hybridization buffer to the desired final concentration (typically 1-10 ng/μL).
- Denaturation: Denature the probe mix by heating it at 75°C for 5 minutes, then immediately place it on ice.
- Sample Denaturation: Apply the hybridization mix to the prepared coverslip and cover with a larger coverslip. Denature the sample and probe together on a heat block at 75°C for 5 minutes.
- Hybridization: Transfer the coverslips to a humidified chamber and incubate overnight at 37°C.

# IV. Post-Hybridization Washes

## Materials:

- Wash Buffer I (e.g., 0.4x SSC, 0.3% IGEPAL CA-630) pre-warmed to 72°C
- Wash Buffer II (2x SSC, 0.1% IGEPAL CA-630) at room temperature

## Procedure:



- High Stringency Wash: Carefully remove the coverslip and place the sample slides in a coplin jar containing pre-warmed Wash Buffer I. Incubate at 72°C for 2 minutes.
- Low Stringency Wash: Transfer the slides to a new coplin jar with Wash Buffer II and wash for 1 minute at room temperature.

# V. Counterstaining and Mounting

## Materials:

- DAPI (4',6-diamidino-2-phenylindole) solution
- · Antifade mounting medium

#### Procedure:

- Counterstaining: Apply a drop of DAPI solution to the slide to stain the cell nuclei. Incubate for 5 minutes at room temperature in the dark.
- · Washing: Briefly wash the slide with PBS.
- Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

# **VI.** Imaging

## Procedure:

- Microscopy: Visualize the ATTO 565 signal using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye (Excitation: ~563 nm, Emission: ~592 nm).
- Image Acquisition: Capture images using a sensitive camera. Use the DAPI signal to locate the cell nuclei and assess the overall cell morphology.

# **Troubleshooting**



Problem	Potential Cause	Suggested Solution
Low/No Signal	Poor probe labeling efficiency.	Verify labeling efficiency. Use a fresh aliquot of ATTO 565 NHS ester.[12] Ensure the pH of the labeling buffer is correct (pH 8-9).[10]
Insufficient probe concentration.	Increase the probe concentration in the hybridization mix.[13]	
Incomplete denaturation.	Optimize denaturation temperature and time for both probe and sample.[13]	_
Inadequate permeabilization.	Optimize permeabilization time and reagent concentration.[13]	
High Background	Non-specific probe binding.	Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration).  [13]
Probe concentration is too high.	Decrease the probe concentration in the hybridization mix.[13]	
Incomplete removal of unbound probe.	Ensure thorough washing steps.	_

# Conclusion

This protocol provides a comprehensive framework for the successful application of **ATTO 565**-labeled probes in fluorescence in-situ hybridization experiments. The exceptional brightness and photostability of **ATTO 565** make it a reliable choice for achieving high-quality FISH results. As with any molecular biology technique, optimization of the protocol for your specific cell or tissue type and target sequence is recommended to achieve the best possible outcome.



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